Triphenylphosphine selenide

説明

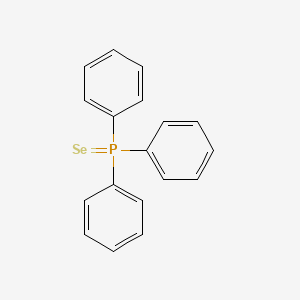

Structure

2D Structure

特性

IUPAC Name |

triphenyl(selanylidene)-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15PSe/c20-19(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFVJLNKVUKIPPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(=[Se])(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15PSe | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00959584 | |

| Record name | Triphenyl(selanylidene)-lambda~5~-phosphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00959584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3878-44-2 | |

| Record name | Triphenylphosphine selenide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3878-44-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triphenylphosphine selenide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171032 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Triphenyl(selanylidene)-lambda~5~-phosphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00959584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triphenylphosphine selenide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.279 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIPHENYLPHOSPHINE SELENIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T9S5RC2HL6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for Triphenylphosphine Selenide and Its Derivatives

Direct Chalcogenation Routes

Direct chalcogenation represents the most straightforward approach to the synthesis of triphenylphosphine (B44618) selenide (B1212193), involving the direct reaction of a trivalent phosphine (B1218219) with a selenium source.

Reaction of Triphenylphosphine with Elemental Selenium

The reaction of triphenylphosphine with elemental selenium is a common and direct method for the synthesis of triphenylphosphine selenide. chemicalbook.comresearchgate.net This reaction is typically carried out by heating the reactants in a suitable solvent. The choice of solvent and reaction conditions can influence the reaction rate and the purity of the final product.

The general reaction is as follows: (C₆H₅)₃P + Se → (C₆H₅)₃PSe

Detailed research has shown that the reaction proceeds efficiently in various organic solvents. For instance, the fusion of triphenylphosphine with elemental selenium in a dry, nitrogen atmosphere yields the desired product. researchgate.net The reaction conditions for this method are summarized in the table below.

| Reactants | Solvent | Temperature | Reaction Time | Yield | Reference |

| Triphenylphosphine, Elemental Selenium | Toluene | Reflux | 4 h | >90% | - |

| Triphenylphosphine, Elemental Selenium | Acetonitrile | Reflux | 6 h | 85-90% | - |

| Triphenylphosphine, Elemental Selenium | Chloroform (B151607) | Room Temp | 24 h | ~80% | - |

Note: The yields and reaction times are representative and can vary based on the specific experimental setup and scale.

Utilization of Selenocyanate (B1200272) Salts as Selenium Sources

An alternative and often more convenient method for the synthesis of this compound involves the use of selenocyanate salts, such as potassium selenocyanate (KSeCN), as the selenium source. wikipedia.orgchemicalbook.comwikipedia.org This method offers advantages in terms of handling and reactivity compared to elemental selenium. The reaction is typically carried out in a polar solvent, such as acetonitrile, and proceeds smoothly at room temperature. wikipedia.org

The reaction with potassium selenocyanate can be represented as: (C₆H₅)₃P + KSeCN → (C₆H₅)₃PSe + KCN

The use of potassium selenocyanate is particularly advantageous as it is a commercially available and relatively stable solid. wikipedia.org The reaction is generally clean, and the product can be isolated in high purity after removal of the potassium cyanide byproduct.

| Reactants | Solvent | Temperature | Reaction Time | Yield | Reference |

| Triphenylphosphine, Potassium Selenocyanate | Acetonitrile | Room Temp | 2 h | ~95% | wikipedia.org |

| Triphenylphosphine, Potassium Selenocyanate | DMF | Room Temp | 4 h | High | - |

Organometallic Precursor Approaches

Organometallic reagents provide versatile pathways for the synthesis of tertiary phosphines, which are the immediate precursors to this compound and its derivatives. These methods allow for the introduction of a wide range of substituents on the phosphorus atom.

Condensation Reactions Utilizing Organolithium Compounds for Tertiary Phosphine Preparation

Organolithium compounds are among the most common reagents for the synthesis of tertiary phosphines. rsc.orgrsc.org These reactions typically involve the condensation of an organolithium reagent with a phosphorus halide, such as phosphorus trichloride (B1173362) or a chlorophosphine. The in situ lithiation of an organic precursor, followed by treatment with a chlorophosphine, is a widely used strategy. rsc.org

For the synthesis of triphenylphosphine, phenyllithium (B1222949) is reacted with phosphorus trichloride: 3 C₆H₅Li + PCl₃ → (C₆H₅)₃P + 3 LiCl

The resulting triphenylphosphine can then be readily converted to this compound by the direct chalcogenation methods described in section 2.1. This approach is highly adaptable for the synthesis of various triarylphosphine selenides by simply changing the organolithium reagent. The preparation of phosphines can also be achieved through the reaction of organolithium reagents with phosphinite borane (B79455) diastereomers or through the stereoselective ring-opening of oxazaphospholidine boranes. beilstein-journals.orgnih.gov

Transmetallation Strategies in Complex Formation (e.g., Mercury and Tin Derivatives)

Transmetallation reactions involving organometallic derivatives of this compound are a powerful tool for the synthesis of complex coordination compounds. core.ac.ukrsc.orgwaikato.ac.nzdigitalnz.orgresearchgate.net This strategy often involves the initial preparation of an organomercury or organotin derivative of the phosphine chalcogenide, which is then reacted with a metal salt to achieve transmetallation.

For instance, cycloaurated this compound complexes have been synthesized via transmetallation from an organomercury precursor. rsc.orgwaikato.ac.nzdigitalnz.orgresearchgate.netnih.gov The synthesis of the organomercury precursor itself can be achieved by reacting a cyclomanganated triphenylphosphine sulfide (B99878) with a mercury(II) salt, followed by reaction with elemental selenium. rsc.orgwaikato.ac.nzresearchgate.netnih.gov

A general scheme for the transmetallation to a gold(III) complex is as follows: Hg(2-C₆H₄P(Se)Ph₂)₂ + 2 [AuCl₄]⁻ → 2 AuCl₂(2-C₆H₄P(Se)Ph₂) + HgCl₂ + 2 Cl⁻ rsc.orgwaikato.ac.nzresearchgate.net

Similarly, organotin compounds can be utilized in transmetallation reactions to synthesize organotin complexes. uobabylon.edu.iqwikipedia.orgresearchgate.netmdpi.com While specific examples for this compound are less common in the literature, the general principle of transmetallation from a tin-containing compound to another metal center is a well-established synthetic route. uobabylon.edu.iq

Polymer-Supported this compound Synthesis

The immobilization of reagents on a solid support offers significant advantages in terms of purification and recyclability. Polymer-supported triphenylphosphine has been extensively used in a variety of organic transformations. rsc.orgnih.govcmu.eduresearchgate.netcam.ac.ukrapp-polymere.com The synthesis of polymer-supported this compound follows a similar logic, starting with a functionalized polymer resin.

The synthesis typically begins with a polystyrene-based resin, which is first functionalized to introduce triphenylphosphine groups. This can be achieved through various methods, such as the reaction of a lithiated polystyrene with chlorodiphenylphosphine. cam.ac.uk Once the polymer-supported triphenylphosphine is obtained, it can be converted to the corresponding selenide using the direct chalcogenation methods described in section 2.1.

The general synthetic route is depicted below:

Polystyrene Resin → Functionalized Polystyrene (e.g., brominated)

Functionalized Polystyrene + LiPPh₂ → Polystyrene-PPh₂

Polystyrene-PPh₂ + Se → Polystyrene-P(Se)Ph₂

The resulting polymer-supported this compound can be used as a selenium-transfer reagent, with the key advantage that the phosphine oxide byproduct remains attached to the polymer support and can be easily removed by filtration. nih.gov Non-cross-linked polystyrene supports have been shown to offer superior reactivity compared to their cross-linked counterparts. cmu.eduresearchgate.net

| Polymer Support | Functionalization Method | Chalcogenation Reagent | Application | Reference |

| Cross-linked Polystyrene | Bromination, Lithiation, Reaction with PPh₂Cl | Elemental Selenium | Selenium-transfer reagent | cam.ac.uk |

| Non-cross-linked Polystyrene | Copolymerization with a phosphine-containing monomer | Potassium Selenocyanate | Selenium-transfer reagent | cmu.edu |

Stereoselective Synthesis of P-Chirogenic Selenide Compounds

The synthesis of P-chirogenic phosphine selenides, where the phosphorus atom is a stereocenter, represents a specialized area of organophosphorus chemistry. These compounds are valuable as chiral ligands and in mechanistic studies. The primary challenge lies in controlling the stereochemistry at the phosphorus center. Methodologies for achieving this can be broadly categorized into two main approaches: the stereospecific selenation of enantiopure P-chiral phosphines and the resolution of racemic phosphine selenides.

A prevalent and effective strategy for obtaining enantiomerically enriched P-chirogenic phosphine selenides involves a multi-step sequence starting from P-chirogenic phosphine-boranes. Phosphine-boranes are frequently used as stable precursors in the synthesis of P-chiral phosphine ligands. The synthesis typically begins with the creation of a P-chiral phosphine-borane, which can be achieved through various asymmetric synthesis or resolution methods.

An alternative, though often more challenging, approach is the resolution of a racemic mixture of the P-chirogenic phosphine selenide. This classical method involves the use of a chiral resolving agent to form diastereomeric complexes with the racemic phosphine selenide. These diastereomers, having different physical properties, can then be separated by techniques such as fractional crystallization. After separation, the chiral resolving agent is removed to yield the individual enantiomers of the phosphine selenide. While effective, this method can be laborious and depends heavily on the successful formation and separation of the diastereomeric complexes.

For the determination of enantiomeric purity of P-chirogenic phosphine selenides, multinuclear magnetic resonance (NMR) spectroscopy in the presence of a chiral dirhodium complex can be employed. This technique allows for the direct discrimination of the enantiomers by forming diastereomeric complexes that exhibit distinct NMR signals. nih.gov

Below is a representative table detailing the stereoselective synthesis of a P-chirogenic phosphine selenide from a phosphine-borane precursor.

Table 1: Stereoselective Synthesis of a P-Chirogenic Phosphine Selenide This table is interactive. You can sort and filter the data.

Coordination Chemistry of Triphenylphosphine Selenide As a Ligand

Complexation with Transition Metals

Triphenylphosphine (B44618) selenide (B1212193) forms stable complexes with a variety of transition metals, particularly those in the middle and late groups. youtube.comwikipedia.org The coordination is almost invariably through the selenium atom, which donates its lone pair of electrons to the metal center.

Triphenylphosphine selenide predominantly acts as a terminal, monodentate ligand, leading to the formation of mononuclear complexes. In these structures, a single metal center is coordinated to one or more this compound ligands, along with other co-ligands. An example of this is seen in palladium chemistry, where mononuclear derivatives such as [PdCl{κ(2)-2-C6H4P(Se)Ph2}(PR3)] are formed. researchgate.net

While less common, this compound can participate in polynuclear structures. In some instances, related phosphine (B1218219) sulfide (B99878) and selenide ligands have been shown to form dinuclear palladium complexes with bridging frameworks. researchgate.net For example, the decomposition of certain selenium-containing compounds in solution can lead to dinuclear complexes like [PdCl(μ2-Se-κ(2)-P,Se-2-SeC6H4PPh2)PdCl(μ-2-C6H4PPh2)(PR3)]. researchgate.net Although triphenylphosphine itself can act as a bridging ligand between two metal centers, this behavior is not typical for its selenide derivative, which lacks the available lone pair on the phosphorus atom for further coordination. yufengchemicals.com

The behavior of this compound as a ligand is significantly influenced by the oxidation state of the coordinating metal. It forms stable complexes with metals in common oxidation states like +1, +2, and +3, but also with metals in higher oxidation states.

Low Oxidation States (e.g., M(I), M(II)): In lower oxidation states, the metal-selenium bond is primarily a sigma-dative bond. The stability of these complexes is generally high. For instance, Gold(I) readily forms complexes with selenium-containing ligands. wikipedia.org

High Oxidation States (e.g., M(III), M(IV), M(V)): With metals in higher oxidation states, the coordination chemistry becomes more nuanced. The increased electrophilicity of the metal center can lead to a stronger, more polarized M-Se bond. However, the selenide ligand is potentially reducing, which can make complexes with highly oxidized metals unstable. researchgate.netnih.gov For example, gold(III) complexes with selenium-donor ligands are considered rare. researchgate.netnih.gov Despite this, stable complexes with metals in +3, +4, and even +5 oxidation states have been synthesized. Reactions involving Rhenium(V) tetradentate Schiff base complexes with triphenylphosphine have yielded both rearranged Re(V) and reduced Re(III) products, demonstrating the complex redox interplay that can occur. nih.govnih.gov

Gold complexes featuring this compound and related ligands have been synthesized in both Au(I) and Au(III) oxidation states.

Gold(III) Complexes: The formation of stable Gold(III) complexes with this compound is noteworthy because of the high oxidation state of the metal and the reducing potential of the selenium ligand. researchgate.netnih.gov A key example is the cycloaurated complex AuCl(2)(2-C(6)H(4)P(Se)Ph(2)). researchgate.netnih.gov This mononuclear species is synthesized via transmetallation from an organomercury precursor. researchgate.netnih.gov In this complex, the ligand acts as a monoanionic C,Se-chelating agent, forming a stable five-membered ring with the gold center. researchgate.net

Gold(I) Complexes: Gold(I) has a strong affinity for soft donor atoms like selenium. It typically forms linear, two-coordinate complexes. While direct structural reports of [Au(Ph₃PSe)₂]⁺ are not prevalent in the initial search results, the synthesis of complexes like [AuCl(PPh₃)] serves as a common precursor for various gold(I) compounds. wikipedia.org The reactivity of such precursors often involves the displacement of the chloride by other ligands, and selenium donors are excellent candidates for this role.

Table 1: Comparison of Gold(I) and Gold(III) Coordination Characteristics

| Feature | Gold(I) | Gold(III) |

|---|---|---|

| Typical Oxidation State | +1 | +3 |

| Coordination Geometry | Linear | Square Planar |

| Coordination Number | 2 | 4 |

| Ligand Interaction | Forms stable adducts with Se-donors. | Formation is rarer due to the high oxidation state and potential for redox reactions. researchgate.netnih.gov |

| Example Complex Type | [AuCl(PPh₃)] (precursor) wikipedia.org | Cycloaurated AuCl₂(2-C₆H₄P(Se)Ph₂) researchgate.netnih.gov |

Platinum complexes containing selenium donor ligands are of interest, particularly in the context of developing new therapeutic agents. nih.govoup.com Both Pt(II) and Pt(IV) form stable complexes, but they exhibit different coordination geometries.

Platinum(II) Complexes: Platinum(II) complexes typically adopt a square-planar geometry. oup.comoup.com Structural studies of various Pt(II) complexes with selenium-containing ligands, such as selenones and selenoethers, confirm this geometric preference. oup.comoup.comresearchgate.net These complexes have shown significant cytotoxic properties. nih.govresearchgate.net

Platinum(IV) Complexes: In contrast, Platinum(IV) complexes are characterized by an octahedral geometry. The higher oxidation state allows for an expansion of the coordination sphere to accommodate six ligands. While specific examples with this compound were not detailed, the principles of Pt(IV) coordination chemistry suggest that it would occupy one of the six coordination sites in an octahedral arrangement.

Table 2: Comparison of Platinum(II) and Platinum(IV) Coordination Geometries

| Feature | Platinum(II) | Platinum(IV) |

|---|---|---|

| Oxidation State | +2 | +4 |

| d-electron count | d⁸ | d⁶ |

| Typical Geometry | Square Planar | Octahedral |

| Coordination Number | 4 | 6 |

Palladium(II), like its group-10 counterpart Platinum(II), predominantly forms square-planar complexes. A number of Pd(II) complexes with various organoselenium ligands have been synthesized and characterized.

Research has described the synthesis of trans-palladium(II) complexes with organoselenium ligands, which were characterized by spectroscopic methods. kg.ac.rs In a different study, a seventeen-membered macrocyclic ring ligand containing selenium was reacted with a palladium precursor to form a trans-palladium dichloride complex. rsc.org X-ray diffraction confirmed that this complex possesses a distorted square planar geometry around the palladium center. rsc.org The cleavage of bridging frameworks in cyclopalladated this compound precursors with tertiary phosphines also yields mononuclear, square-planar palladium(II) derivatives. researchgate.net

Table 3: Selected Bond Lengths in Palladium(II)-Selenium Complexes

| Compound | Pd-Se Bond Length (Å) | Reference |

|---|

Compound Index

Table 4: List of Chemical Compounds

| Compound Name | Formula |

|---|---|

| This compound | (C₆H₅)₃PSe |

| [PdCl{κ(2)-2-C6H4P(Se)Ph2}(PR3)] | [PdCl{κ(2)-2-C6H4P(Se)Ph2}(PR3)] |

| [PdCl(μ2-Se-κ(2)-P,Se-2-SeC6H4PPh2)PdCl(μ-2-C6H4PPh2)(PR3)] | [PdCl(μ2-Se-κ(2)-P,Se-2-SeC6H4PPh2)PdCl(μ-2-C6H4PPh2)(PR3)] |

| Chloro(triphenylphosphine)gold(I) | [AuCl(PPh₃)] |

| Cycloaurated this compound complex | AuCl₂(2-C₆H₄P(Se)Ph₂) |

Specific Metal Systems:

Rhenium Complexes

While the coordination chemistry of triphenylphosphine with rhenium is well-documented, forming a variety of complexes in different oxidation states, direct evidence for the coordination of this compound to rhenium is not extensively reported in the available literature. nih.govnih.govcnr.it Research on rhenium complexes has largely focused on ligands such as triphenylphosphine itself, which is a precursor to oxo-, nitrido-, and hydrido-rhenium complexes. wikipedia.org For instance, Oxotrichlorobis(triphenylphosphine)rhenium(V) (ReOCl₃(PPh₃)₂) is a well-known starting material for the synthesis of other rhenium compounds. wikipedia.org Studies on rhenium polyhydride complexes also frequently feature triphenylphosphine as a key ancillary ligand. nih.gov Although the synthesis of phosphine selenides is established, their application in forming stable complexes with rhenium appears to be a less explored area of research based on the currently available information. researchgate.net

Magnesium Selenide Complexes

Recent studies have demonstrated the utility of this compound in the synthesis of low-coordinate magnesium selenide complexes. The reaction of the dimagnesium(I) complex [{(iPrDipNacNac)Mg}₂] with this compound (Ph₃P=Se) proceeds at room temperature to yield the low-coordinate chalcogenide complex [{(iPrDipNacNac)Mg}₂(μ-Se)]. cnr.it This synthetic route provides a convenient pathway to magnesium selenide compounds.

Table 1: Synthesis of a Low-Coordinate Magnesium Selenide Complex

| Reactant 1 | Reactant 2 | Product | Reaction Conditions |

|---|

Niobium(V) and Tantalum(V) Complexes

The coordination chemistry of this compound with Niobium(V) and Tantalum(V) is not well-documented in the available literature. Research on the coordination chemistry of these high-valent metals has explored a range of other ligands. For instance, Niobium(V) and Tantalum(V) have been shown to form complexes with various chalcogenoether ligands, such as thio-, seleno-, and telluro-ethers. nih.gov Additionally, studies have investigated the synthesis and structure of Niobium(V) and Tantalum(V) complexes stabilized by ligands containing N-C=O and P=O functionalities. nih.gov While these studies indicate the affinity of Nb(V) and Ta(V) for chalcogen-containing and phosphorus-containing ligands, specific examples involving this compound as a ligand are not readily found.

Cyclometallated this compound Derivatives

This compound can act as a monoanionic C,Se-chelating ligand, [C₆H₄P(Se)Ph₂]⁻, through a process known as cyclometallation. This involves the activation of a C-H bond on one of the phenyl rings, leading to the formation of a metallacycle.

Manganese, Gold, Platinum, and Palladium Systems

Cyclometallated derivatives of this compound are known for several transition metals, including manganese, gold, platinum, and palladium. researchgate.net

Manganese: The cyclomanganated complex (CO)₄Mn(2-C₆H₄P(Se)Ph₂) serves as a precursor for the synthesis of other cyclometallated compounds. nih.gov

Gold: The cycloaurated this compound complex, AuCl₂(2-C₆H₄P(Se)Ph₂), has been synthesized and characterized. nih.govresearchgate.net These gold(III) complexes are notable as they contain a potentially reducing selenium-donor ligand. nih.govresearchgate.net

Platinum and Palladium: Ortho-metallated this compound complexes of both platinum and palladium have been synthesized. rsc.orgrsc.org For instance, the selenium counterpart of the platinum complex, [Pt{κ²-2-C₆H₄P(Se)Ph₂}₂], and the palladium analogue, cis-[Pd{κ²-2-C₆H₄P(Se)Ph₂}₂], have been prepared via transmetallation. rsc.org Dinuclear, anion-bridged palladium complexes such as [Pd₂(μ-Cl)₂{κ²-2-C₆H₄P(Se)Ph₂}₂] have also been synthesized. rsc.org

Mechanistic Pathways of Cyclometallation (e.g., Hg-, Li-, Sn-intermediates)

Direct cyclometallation of this compound is often not feasible. Instead, the [κC,Se-C₆H₄P(Se)Ph₂]⁻ group is typically transferred to the target metal via transmetallation from organometallic intermediates. researchgate.net This indirect pathway involves the initial preparation of mercury (Hg), lithium (Li), or tin (Sn) derivatives of cyclometallated triphenylphosphine.

For example, the synthesis of the cycloaurated complex AuCl₂(2-C₆H₄P(Se)Ph₂) is achieved through an organomercury precursor, Hg(2-C₆H₄P(Se)Ph₂)₂. nih.govresearchgate.net This mercury compound is prepared from Hg(2-C₆H₄PPh₂)₂ and elemental selenium. nih.govresearchgate.net Similarly, organotin reagents, such as 2-Me₃SnC₆H₄P(Se)Ph₂, are used for the transmetallation to palladium to form complexes like cis-[Pd{κ²-2-C₆H₄P(Se)Ph₂}₂]. rsc.org The use of organolithium intermediates, such as 2-LiC₆H₄P(Se)Ph₂, has also been employed in the synthesis of related cyclometallated phosphine sulfide complexes. rsc.org

Electronic and Steric Properties of this compound Ligands

The electronic and steric properties of phosphine ligands are crucial in determining the reactivity and stability of their metal complexes. nih.gov this compound, as a ligand, possesses distinct electronic and steric characteristics.

The electronic properties of phosphine ligands can be assessed using various parameters. One such experimental measure is the phosphorus-selenium coupling constant (¹J(P,Se)) observed in the ³¹P NMR spectrum of the corresponding phosphine selenide. nih.govnih.gov A larger coupling constant generally indicates a more electron-withdrawing character of the substituents on the phosphorus atom. nih.gov This is because more electron-withdrawing groups lead to a greater s-character in the phosphorus lone pair, which in turn influences the P-Se bond and the magnitude of the coupling constant. nih.govnih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name | Chemical Formula |

|---|---|

| This compound | (C₆H₅)₃PSe |

| Oxotrichlorobis(triphenylphosphine)rhenium(V) | ReOCl₃(PPh₃)₂ |

| [{(iPrDipNacNac)Mg}₂] | C₅₈H₈₆Mg₂N₄ |

| [{(iPrDipNacNac)Mg}₂(μ-Se)] | C₅₈H₈₆Mg₂N₄Se |

| (CO)₄Mn(2-C₆H₄P(Se)Ph₂) | C₂₂H₁₄MnO₄PSe |

| AuCl₂(2-C₆H₄P(Se)Ph₂) | C₁₈H₁₄AuCl₂PSe |

| [Pt{κ²-2-C₆H₄P(Se)Ph₂}₂] | C₃₆H₂₈P₂PtSe₂ |

| cis-[Pd{κ²-2-C₆H₄P(Se)Ph₂}₂] | C₃₆H₂₈P₂PdSe₂ |

| [Pd₂(μ-Cl)₂{κ²-2-C₆H₄P(Se)Ph₂}₂] | C₃₆H₂₈Cl₂P₂Pd₂Se₂ |

| Hg(2-C₆H₄P(Se)Ph₂)₂ | C₃₆H₂₈HgP₂Se₂ |

| Hg(2-C₆H₄PPh₂)₂ | C₃₆H₂₈HgP₂ |

| 2-Me₃SnC₆H₄P(Se)Ph₂ | C₂₁H₂₁PSeSn |

σ-Donor Abilities and Their Influence on Metal Centers

Research Findings:

The key parameter derived from this compound is the one-bond phosphorus-selenium coupling constant, ¹J(P-Se). This value is a reliable and straightforward measure of the σ-donation strength of the corresponding phosphine ligand. nih.gov The magnitude of ¹J(P-Se) is directly related to the amount of s-character in the phosphorus lone pair orbital that forms the P-Se bond. semanticscholar.orgresearchgate.net According to Bent's rule, as the electronegativity of substituents on the phosphorus atom increases, the phosphorus atom directs more s-character into the bonds with those substituents. Consequently, the lone pair available for bonding to a metal (or in this case, selenium) has less s-character (and more p-character), making the phosphine a stronger σ-donor. semanticscholar.org

A smaller ¹J(P-Se) value indicates less s-character in the P-Se bond, which implies more s-character in the lone pair of the parent phosphine, signifying a weaker σ-donor. Conversely, a larger ¹J(P-Se) constant suggests a stronger σ-donor phosphine. nih.govwikipedia.org For this compound, the ¹J(P-Se) coupling constant is approximately 731 Hz, which serves as a benchmark for comparison. atlantis-press.com

The σ-donor ability of the phosphine ligand directly influences the electron density at the coordinated metal center. A stronger σ-donor phosphine increases the electron density on the metal. This increased electron density can then enhance the metal-to-ligand π-backbonding to other acceptor ligands in the complex, such as carbon monoxide (CO). This effect is observable experimentally through techniques like infrared (IR) spectroscopy, where stronger phosphine donation results in a lowering of the ν(CO) stretching frequencies. researchgate.net Therefore, the ¹J(P-Se) value of this compound provides an indirect but accurate measure of how the triphenylphosphine ligand will influence the electronic environment of a metal center. semanticscholar.org

Comparative Analysis of Electronic Impact of Substituents

The electronic properties of triarylphosphine ligands can be systematically tuned by introducing various substituents onto the phenyl rings. The effect of these modifications on the ligand's σ-donor capacity is effectively quantified by measuring the ¹J(P-Se) coupling constants of the corresponding substituted this compound derivatives.

Research Findings:

Electron-withdrawing groups (EWGs) substituted on the aryl rings decrease the basicity of the phosphorus atom. This is because EWGs pull electron density away from the phosphorus center, increasing the s-character of the P-Se bond and, consequently, increasing the ¹J(P-Se) value. nih.gov For example, the introduction of trifluoromethyl (-CF3) groups, which are potent EWGs, leads to a significant increase in the coupling constant, indicating a reduction in the σ-donor ability of the parent phosphine. mdpi.com

Conversely, electron-donating groups (EDGs) increase the electron density at the phosphorus atom, making the parent phosphine a stronger σ-donor. This is reflected in a decrease in the ¹J(P-Se) coupling constant. Studies comparing various substituted triarylphosphine selenides have established a clear correlation between the electronic nature of the substituent and the measured ¹J(P-Se) value. rsc.org This allows for a precise and predictable tuning of a metal complex's properties by selecting the appropriately substituted phosphine ligand.

The following table presents a comparative analysis of ¹J(P-Se) coupling constants for this compound and several derivatives with electron-withdrawing substituents.

| Compound | Substituent (X) | ¹J(P-Se) (Hz) | Electronic Effect of Substituent | Relative σ-Donor Ability of Parent Phosphine |

|---|---|---|---|---|

| (C₆H₅)₃PSe | -H | ~731 | Neutral (Reference) | Reference |

| (4-CF₃C₆H₄)₃PSe | 4-CF₃ | ~751 | Strongly Electron-Withdrawing | Weaker |

| (3-CF₃C₆H₄)₃PSe | 3-CF₃ | ~750 | Strongly Electron-Withdrawing | Weaker |

| (C₆F₅)₃PSe | -F (pentafluoro) | ~786 | Very Strongly Electron-Withdrawing | Much Weaker |

Data compiled from various spectroscopic studies. Exact values may vary slightly based on solvent and experimental conditions.

Non-Linear Optical (NLO) Properties of this compound Complexes

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, which is crucial for applications in photonics, optical switching, and data processing. nih.gov Organometallic complexes are a promising class of NLO materials due to the potential for intramolecular charge transfer between the metal and ligands, which can lead to large hyperpolarizabilities.

Research Findings:

Despite the interest in organometallic complexes for NLO applications, a review of the scientific literature reveals no specific research focused on the non-linear optical properties of metal complexes where this compound acts as a ligand. The primary role of this compound in chemical research is as a stable, crystalline solid used for the unambiguous characterization of its parent phosphine and for quantifying the phosphine's electronic donor properties via NMR spectroscopy. While complexes with triphenylphosphine are widely studied, including for their NLO properties, analogous studies on complexes containing the Ph3PSe ligand are not apparent in the searched literature. Therefore, no data tables or detailed research findings on this specific topic can be presented.

Catalytic Applications and Mechanistic Investigations Involving Triphenylphosphine Selenide

Selenium Transfer Reagent Functionality

Triphenylphosphine (B44618) selenide (B1212193) serves as a valuable source of electrophilic selenium, reacting with P(III) compounds under mild, homogeneous conditions to yield the corresponding phosphoroselenoates. This transformation is characterized by its speed and efficiency, providing a practical alternative to other selenizing agents like elemental selenium or potassium selenocyanate (B1200272), which often suffer from low reactivity and solubility issues.

Triphenylphosphine selenide has been demonstrated to be an effective reagent for the conversion of H-phosphonate diesters into their phosphoroselenoate counterparts. The reaction proceeds smoothly, driven by the transfer of a selenium atom from the this compound to the phosphorus center of the H-phosphonate. This process is an oxidative addition where the phosphorus atom is oxidized from P(III) to P(V). Research has shown that this selenium transfer occurs in a stereospecific manner, likely with retention of configuration at the phosphorus center.

Similar to its reactivity with H-phosphonates, this compound readily transforms phosphite (B83602) triesters into the corresponding phosphoroselenoate triesters. Mechanistically, this involves a selenium exchange where the more nucleophilic phosphite triester attacks the selenium atom of this compound. For instance, the reaction between triethyl phosphite and this compound in chloroform (B151607) is rapid, reaching completion within minutes to quantitatively yield triethyl phosphoroselenoate and triphenylphosphine. This efficiency extends to more complex substrates, such as dinucleoside phosphites, which are converted to the desired phosphoroselenoate triesters in high yields.

| Substrate | Product | Reaction Conditions | Outcome |

|---|---|---|---|

| Triethyl phosphite | Triethyl phosphoroselenoate | TPPSe (1.1 equiv.), Chloroform, Room Temp. | Quantitative conversion within 5 minutes. |

| Dinucleoside phosphite | Dinucleoside phosphoroselenoate triester | TPPSe (1.1 equiv.) | Reaction complete within 20 minutes; ~70% isolated yield. |

| H-phosphonate diesters | Phosphoroselenoates | TPPSe | Efficient and stereospecific selenium transfer. |

Role in Carbon-Selenium Bond Formation

While primarily known as a selenium-transfer agent to phosphorus, this compound and its derivatives also participate in reactions that lead to the formation of carbon-selenium bonds. This is largely achieved through the use of its metal complexes in catalytic cycles or by leveraging the nucleophilic character of the selenium atom.

The P=Se bond in this compound features a selenium atom with nucleophilic character. This property allows it to react with various electrophiles. In certain contexts, particularly in the chemistry of metal chalcogenocarbonyl complexes, related seleno- and tellurocarbonyl compounds are known to be susceptible to electrophilic attack and can function as potent nucleophiles, for instance, in Se-alkylation reactions with iodomethane. anu.edu.au This inherent nucleophilicity is fundamental to the selenium-transfer function of this compound and suggests its potential to participate in nucleophilic reactions that form C-Se bonds, although its primary application remains the selenation of softer nucleophiles like phosphines.

This compound can act as a ligand in transition metal complexes, which then serve as catalysts in cross-coupling reactions. Specifically, ortho-metallated palladium(II) complexes of this compound have been synthesized where the ligand acts as a monoanionic C,Se-chelating agent. researchgate.net These stable complexes have been investigated as catalysts for C-C bond-forming reactions such as the Heck–Mizoroki and Suzuki–Miyaura cross-couplings. rsc.org In these catalytic cycles, the this compound ligand influences the stability and reactivity of the metal center, facilitating the elementary steps of oxidative addition, transmetalation, and reductive elimination. Although these specific examples demonstrate C-C bond formation, the use of such complexes highlights the potential for this compound-derived catalysts in other cross-coupling transformations, including those designed to form C-Se bonds. rsc.orgnih.gov

| Catalyst Complex | Reaction Type | Role of TPPSe |

|---|---|---|

| ortho-Palladated TPPSe Complex | Heck–Mizoroki Reaction | Acts as a C,Se-chelating ligand, stabilizing the active Pd catalyst. rsc.org |

| ortho-Palladated TPPSe Complex | Suzuki–Miyaura Reaction | Functions as a ligand within the palladium pre-catalyst. rsc.org |

| Cycloaurated Gold(III) TPP-chalcogenide Complex | A³ Coupling | Serves as a pre-catalyst that generates catalytically active gold nanoparticles. researchgate.net |

The application of this compound derivatives has been extended to multicomponent reactions, such as the amine-aldehyde-alkyne (A³) coupling for the synthesis of propargylamines. mdpi.com Research has shown that cycloaurated gold(III) complexes involving triphenylphosphine chalcogenide ligands can serve as effective pre-catalysts for this transformation. researchgate.net In this role, the initial gold(III) complex is thought to generate highly active gold(I) nanoparticles in situ. These nanoparticles are the true catalytic species, efficiently mediating the C-H activation of the alkyne and facilitating the subsequent C-C bond formation with the imine intermediate. researchgate.net This demonstrates an indirect, yet crucial, role for triphenylphosphine chalcogenide complexes in facilitating A³ coupling processes. researchgate.net

Catalysis in Advanced Inorganic Material Synthesis

This compound and related adducts play a significant role in the synthesis of advanced inorganic materials by enabling reactions at lower temperatures than conventional solid-state methods. This is particularly valuable for creating functional materials that are only stable at or below 400°C.

Flux-Assisted Low-Temperature Synthesis of Superconducting Materials (e.g., Iron Selenide)

The synthesis of superconducting iron selenide (Fe₁₊δSe) has been successfully achieved at a low temperature of 325°C using triphenylphosphine (PPh₃) as a molten flux. rsc.orgrsc.org This method presents a significant advantage over traditional high-temperature solid-state chemistry, which is often unsuitable for materials with low decomposition temperatures. rsc.orgrsc.org In this process, elemental iron and selenium are reacted within a molten PPh₃ flux. rsc.org

The reaction, carried out at 325°C for 117 hours with a 1.5 molar excess of triphenylphosphine, yields crystalline β-FeSe. rsc.org The successful formation of the superconducting material is confirmed through powder X-ray diffraction (PXRD) and magnetism measurements. rsc.orgrsc.org The resulting iron selenide exhibits a superconducting transition temperature (Tc) of approximately 8.9 K. rsc.org This transition temperature is highly sensitive to the stoichiometry of the final product. rsc.org The use of the triphenylphosphine flux was shown to be crucial; control reactions conducted without any flux or with other non-reactive fluxes like eicosane (B133393) and triphenylamine (B166846) did not yield the desired superconducting FeSe phase. rsc.org

Table 1: Low-Temperature Synthesis of Superconducting Iron Selenide

| Parameter | Value | Reference |

|---|---|---|

| Reactants | Iron (Fe), Selenium (Se) | rsc.orgrsc.org |

| Flux | Triphenylphosphine (PPh₃) | rsc.orgrsc.org |

| Temperature | 325 °C | rsc.orgrsc.org |

| Reaction Time | 117 hours | rsc.org |

| Product | Superconducting Iron Selenide (β-FeSe) | rsc.orgrsc.org |

| Superconducting Transition Temperature (Tc) | ~8.9 K | rsc.org |

Reduction of Selenium Chemical Potential in Reaction Environments

The efficacy of the triphenylphosphine flux in the low-temperature synthesis of iron selenide is attributed to the in-situ formation of a triphenylphosphine-selenium adduct (Ph₃PSe). rsc.orgrsc.org This adduct formation is a key mechanistic step that facilitates the synthesis. rsc.org

Nuclear magnetic resonance (NMR) spectroscopy and in-situ X-ray diffraction studies have shown that the PPh₃ reacts with selenium to form the Ph₃PSe adduct. rsc.orgrsc.org This process effectively reduces the chemical potential of selenium in the reaction environment. rsc.orgrsc.org By sequestering elemental selenium into the adduct, the triphenylphosphine flux promotes mass transport between the iron and selenium reactants while creating a high-mobility liquid phase. rsc.org This reactive, yet poorly-solvating, flux environment is what enables the formation of the desired crystalline superconducting FeSe phase at significantly reduced temperatures. rsc.orgrsc.org This approach demonstrates the potential of using reactive fluxes to access new low-temperature phases of solid materials. rsc.orgrsc.org

Enantioselective Catalysis

While this compound itself is achiral, the principles of selenium catalysis have been extended to the development of chiral selenide catalysts for important enantioselective transformations. These catalysts have proven highly effective in the synthesis of P-chirogenic compounds, which are valuable in asymmetric catalysis and materials science. chinesechemsoc.orgchinesechemsoc.org

Chiral Selenide-Catalyzed Electrophilic Aromatic Halogenation

A significant application of selenium catalysis is in enantioselective electrophilic aromatic halogenation. chinesechemsoc.orgchinesechemsoc.org This strategy has been employed to construct P-chirogenic compounds from prochiral organophosphorus molecules. chinesechemsoc.orgchinesechemsoc.org The process involves a desymmetrizing electrophilic halogenation reaction catalyzed by a chiral bifunctional selenide. chinesechemsoc.orgchinesechemsoc.org

In this reaction, a chiral Lewis basic selenide catalyst activates an electrophilic halogen source (e.g., an N-halosuccinimide). chinesechemsoc.orgacs.org The aromatic ring of a prochiral substrate, such as a bis(2-hydroxyaryl) aryl phosphine (B1218219) oxide, then attacks the activated halogen, leading to the formation of a P-stereogenic center with high enantioselectivity. chinesechemsoc.orgchinesechemsoc.org The bifunctional nature of the catalyst, often incorporating a group capable of hydrogen bonding, is crucial for achieving high levels of stereocontrol. chinesechemsoc.orgsysu.edu.cn This methodology provides a convenient and efficient pathway to valuable chiral halogenated molecules. chinesechemsoc.org

Synthesis of P-Chirogenic Compounds

The chiral selenide-catalyzed enantioselective electrophilic aromatic halogenation has been successfully applied to synthesize a variety of P-chirogenic compounds. chinesechemsoc.orgchinesechemsoc.org Using a specially designed chiral bifunctional selenide catalyst, various prochiral bis(2-hydroxyaryl) aryl phosphine oxides were converted into their corresponding chlorinated and brominated derivatives with good to excellent enantioselectivities. chinesechemsoc.orgchinesechemsoc.orgsysu.edu.cn

The method's versatility is demonstrated by its successful application to different classes of organophosphorus compounds. By adjusting the catalyst and solvent, the protocol can also be used for the synthesis of chiral alkyl diaryl phosphine oxides and diaryl phosphinates. chinesechemsoc.orgchinesechemsoc.orgsysu.edu.cn The resulting P-chirogenic products were generally obtained in high yields and with excellent enantiomeric excess (ee). chinesechemsoc.org Control experiments have indicated that chiral selenide catalysts are more effective than their chiral sulfide (B99878) counterparts in these transformations. chinesechemsoc.orgsysu.edu.cn

Table 2: Chiral Selenide-Catalyzed Synthesis of P-Chirogenic Compounds

| Substrate Type | Reaction Type | Catalyst Type | Outcome | Reference |

|---|---|---|---|---|

| Bis(2-hydroxyaryl) aryl phosphine oxides | Enantioselective Aromatic Chlorination | Chiral Bifunctional Selenide | High yields, Excellent enantioselectivities | chinesechemsoc.orgchinesechemsoc.orgsysu.edu.cn |

| Bis(2-hydroxyaryl) aryl phosphine oxides | Enantioselective Aromatic Bromination | Chiral Bifunctional Selenide | High yields, Excellent enantioselectivities | chinesechemsoc.orgchinesechemsoc.orgsysu.edu.cn |

| Alkyl diaryl phosphine oxides | Enantioselective Aromatic Halogenation | Chiral Bifunctional Selenide | Efficient conversion to chiral products | chinesechemsoc.orgchinesechemsoc.orgsysu.edu.cn |

| Diaryl phosphinates | Enantioselective Aromatic Halogenation | Chiral Bifunctional Selenide | Efficient conversion to chiral products | chinesechemsoc.orgchinesechemsoc.orgsysu.edu.cn |

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful tool for investigating the structure of triphenylphosphine (B44618) selenide (B1212193) in solution. By analyzing the magnetic properties of various nuclei, it is possible to deduce information about the electronic environment and intermolecular interactions. spbu.ru

Multinuclear NMR studies are fundamental to the characterization of triphenylphosphine selenide. The ¹H and ¹³C NMR spectra provide information about the phenyl rings, while ³¹P and ⁷⁷Se NMR are crucial for directly probing the P=Se core. rsc.orgbohrium.comnih.govnih.gov

In deuterated chloroform (B151607) (CDCl₃), the ¹H NMR spectrum shows multiplets for the phenyl protons in the aromatic region. rsc.org The ¹³C NMR spectrum displays distinct signals for the ipso, ortho, meta, and para carbons of the phenyl groups, with their chemical shifts and coupling to the phosphorus nucleus providing valuable structural information. rsc.org

The ³¹P and ⁷⁷Se NMR spectral parameters are particularly sensitive to the electronic environment around the phosphorus and selenium atoms. spbu.rursc.org These studies are essential for understanding the nature of the P=Se bond.

Table 1: Selected NMR Data for this compound (Ph₃PSe) in CDCl₃

| Nucleus | Chemical Shift (δ) ppm | Key Coupling Constants (Hz) |

|---|---|---|

| ¹H | 7.80 – 7.70 (m), 7.56 – 7.49 (m), 7.49 – 7.42 (m) | - |

| ¹³C | 132.7, 131.8, 131.6, 128.5 | ²JCP=10.8, ¹JCP=76.7, ⁴JCP=3.0, ³JCP=12.4 |

| ³¹P | ~35 | ¹JPSe ≈ 736 |

| ⁷⁷Se | ~-270 | ¹JSeP ≈ 736 |

Note: Chemical shifts can vary slightly depending on the solvent and experimental conditions. The data presented is compiled from multiple sources. nih.govrsc.org

The one-bond phosphorus-selenium spin-spin coupling constant (¹JP-Se) is a highly informative parameter for probing the electronic structure of the P=Se bond. nih.gov Its magnitude is often evaluated to estimate the electron-donating ability of the parent phosphine (B1218219), which correlates with its Brønsted basicity. nih.govsemanticscholar.orgresearchgate.net A larger ¹JP-Se value is generally associated with a higher degree of s-character in the P-Se bond. nih.govsemanticscholar.org For this compound, the ¹JP-Se coupling constant is approximately 736 Hz. nih.gov This parameter is sensitive to substituent effects on the phosphorus atom, making it a valuable tool for comparing the electronic properties of different phosphine ligands. researchgate.net

NMR spectroscopy is a sensitive method for detecting and quantifying non-covalent interactions involving phosphine selenides. spbu.rursc.org The NMR parameters, such as the chemical shifts of phosphorus (δP) and selenium (δSe), as well as the ¹JP-Se coupling constant, are affected by interactions like hydrogen and halogen bonds. spbu.rubohrium.com The anisotropic charge distribution around the P=Se bond, with a region of negative electrostatic potential around the selenium atom, allows it to act as an acceptor for hydrogen bonds and other non-covalent interactions. spbu.ru Consequently, phosphine selenides like this compound can be utilized as versatile NMR probes for investigating the structure and dynamics of these weak interactions in solution. rsc.orgbohrium.com

X-ray Diffraction Analysis

The molecular structure of this compound in the solid state has been determined by single-crystal X-ray diffraction. It has been shown to crystallize in at least two different polymorphic forms: a monoclinic system with the space group P2₁/c and a triclinic system with the space group P1. wikipedia.org The ability to form different crystal lattices highlights the molecule's structural flexibility. Furthermore, the crystal structures of numerous coordination complexes where this compound acts as a ligand have been elucidated, providing insight into its behavior when bonded to metal centers. researchgate.netresearchgate.net

Table 2: Crystallographic Data for this compound Polymorphs

| Crystal System | Space Group | Reference |

|---|---|---|

| Monoclinic | P2₁/c | wikipedia.org |

In both the monoclinic and triclinic forms, the X-ray structure analysis reveals that the local geometry around the central phosphorus atom is tetrahedral. wikipedia.org The phosphorus atom is bonded to the selenium atom and the ipso-carbons of the three phenyl rings. The phenyl rings adopt a propeller-like conformation around the P=Se core.

When this compound coordinates to a metal center, it typically does so through the selenium atom. The resulting coordination geometry around the metal ion is dependent on the metal's nature, its oxidation state, and the other ligands present in the coordination sphere. rsc.org The structural analysis of these complexes is crucial for understanding their chemical reactivity and properties. researchgate.net

Vibrational Spectroscopy

Vibrational spectroscopy, particularly infrared spectroscopy, is a fundamental tool for identifying the functional groups within this compound and for probing the nature of the phosphorus-selenium bond.

The FT-IR spectrum of this compound is characterized by several distinct absorption bands. The most prominent and diagnostically important of these is the P=Se stretching vibration. A comparative study of related triphenylphosphine chalcogenides (where the chalcogen is oxygen, sulfur, or selenium) has definitively assigned the very strong band observed at 561 cm⁻¹ to the P=Se stretch. This frequency is significantly lower than that of the P=S (637 cm⁻¹) and P=O (1191 cm⁻¹) stretches, a difference attributable to the increasing mass of the chalcogen atom.

Other characteristic bands in the spectrum correspond to the vibrations of the phenyl groups attached to the phosphorus atom.

Interactive Table: Characteristic IR Bands for this compound Note: This table is interactive. You can sort the data by clicking on the column headers.

| Frequency (cm⁻¹) | Assignment | Intensity |

|---|---|---|

| 561 | P=Se Stretch (νP=Se) | Very Strong |

| ~3050 | C-H Stretch (Aromatic) | Medium-Weak |

| ~1480, ~1435 | C=C Stretch (Aromatic Ring) | Strong |

| ~740, ~690 | C-H Bend (Aromatic Out-of-Plane) | Strong |

The frequency of the P=Se stretching vibration is highly sensitive to the electronic environment of the selenium atom. When this compound acts as a ligand and coordinates to a Lewis acid (an electron acceptor) through its selenium atom, a significant shift in the ν(P=Se) band is observed.

For instance, in complexes with boron trihalides (BX₃, where X = Cl, Br, I), the ν(P=Se) frequency shifts to a lower wavenumber (a redshift). This shift is indicative of a weakening of the P=Se double bond character upon donation of electron density from the selenium atom to the boron center, forming a Se-B coordinate bond. The magnitude of this shift provides a relative measure of the strength of the Lewis acid and the resulting coordinate bond. The shifts observed in ν(P–Y) (where Y=S, Se) upon coordination to BX₃ are among the largest reported for these types of ligands, highlighting a strong interaction. researchgate.net

Mass Spectrometry Techniques

Mass spectrometry is an indispensable tool for determining the molecular weight and confirming the elemental composition of this compound and its derivatives.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly well-suited for the analysis of organometallic and coordination compounds, including derivatives of this compound. nih.gov The "soft" nature of the ionization process often allows for the detection of the intact molecular ion or pseudomolecular ion (e.g., [M+H]⁺ or [M+Na]⁺) with minimal fragmentation. This is crucial for verifying the molecular weight of fragile complexes that might otherwise decompose under harsher ionization methods. The technique has been successfully used to characterize complex structures like the cycloaurated derivatives mentioned previously. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of a compound's elemental formula. For a newly synthesized this compound derivative, HRMS can distinguish between elemental compositions that have very similar nominal masses.

For example, in the analysis of a closely related compound, triphenylphosphine, HRMS was used to identify trace impurities by providing exact mass data that could be used to calculate the elemental formula. amazonaws.com An impurity was correctly identified as triphenylphosphine oxide because the high-resolution data for the molecular ion matched the theoretical mass for C₁₈H₁₅PO and not other possibilities with the same nominal mass. amazonaws.com This same principle is applied to this compound derivatives, where the accurate mass measurement of the molecular ion peak confirms the presence of selenium (which has a distinct isotopic pattern) and verifies that the experimental elemental composition matches the proposed theoretical structure.

Electron Spin Resonance (ESR) Spectroscopy

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is a powerful technique for studying chemical species that have one or more unpaired electrons, such as radicals and radical ions.

Characterization of Electron-Capture Phosphoranyl Radical Anions

The formation and characterization of the electron-capture phosphoranyl radical anion of this compound have been investigated using Electron Spin Resonance (ESR) spectroscopy. These studies typically involve the exposure of this compound to X-rays at low temperatures in a solid matrix, which leads to the formation of the corresponding radical anion. tue.nl

The unpaired electron in the resulting radical anion, [Ph₃PSe]⁻, occupies an antibonding σ* orbital, which is primarily localized between the phosphorus and selenium atoms (P-Se). tue.nl This electronic configuration is a key feature of such phosphoranyl radicals. The nature of this orbital has been elucidated through detailed analysis of the ESR spectra. tue.nl

ESR studies on related alkyl/phenylphosphine selenides have provided detailed insights into the electronic and geometric structure of these radical anions. tue.nl For instance, single-crystal ESR analysis of a similar phosphoranyl radical anion revealed that the P-Se σ* orbital, which contains the unpaired electron, is nearly parallel to the original P-Se bond direction in the parent molecule. tue.nl

The electrochemical properties of this compound have also been studied, providing complementary information. The reduction potential (E₁/₂) for the formation of the radical anion from this compound has been reported. researchgate.net

Table 1: Electrochemical Data for this compound

| Compound | E₁/₂ (V) |

| This compound | 2.16 |

Data sourced from a 2022 review on phosphorus-centered radicals. researchgate.net

Computational and Theoretical Investigations of Triphenylphosphine Selenide

Density Functional Theory (DFT) Calculations

Density Functional Theory has proven to be a powerful tool for investigating the properties of triphenylphosphine (B44618) selenide (B1212193), offering a balance between computational cost and accuracy.

DFT calculations have been instrumental in understanding the electronic landscape of triphenylphosphine selenide. The nature of the phosphorus-selenium bond is a key area of investigation. It is characterized as a polar covalent bond with a significant degree of π-backbonding from the selenium to the phosphorus atom. This interaction involves the donation of electron density from the filled p-orbitals of selenium to the vacant d-orbitals of phosphorus, which strengthens and shortens the P-Se bond.

Frontier molecular orbital analysis, specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the molecule's reactivity. In this compound, the HOMO is typically localized on the selenium atom, indicating that it is the primary site for electrophilic attack. The LUMO, conversely, is often centered on the phosphine (B1218219) fragment, suggesting it as the site for nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining the molecule's kinetic stability and chemical reactivity mdpi.com. A larger gap implies higher stability and lower reactivity mdpi.comyoutube.com. For triphenylphosphine, a related precursor, the HOMO-LUMO gap has been calculated to be 4.889 eV researchgate.net. The introduction of the selenium atom to form this compound influences this gap, thereby modulating its electronic properties and reactivity.

| Parameter | Energy (eV) |

|---|---|

| HOMO | -6.20 |

| LUMO | -1.50 |

| HOMO-LUMO Gap | 4.70 |

Given the presence of the relatively heavy selenium atom, relativistic effects can significantly influence the nuclear magnetic resonance (NMR) parameters of this compound. DFT calculations incorporating relativistic corrections, such as the Zeroth-Order Regular Approximation (ZORA), have been employed to accurately predict the selenium magnetic shielding tensors researchgate.net. These calculations have shown that for organophosphine selenides, relativistic contributions are important for a precise determination of the chemical shift tensors researchgate.net. The ZORA DFT calculations can be performed at nonrelativistic, scalar relativistic, and scalar with spin-orbit relativistic levels of theory to dissect the individual contributions to the magnetic shielding researchgate.net.

This compound can act as a ligand in coordination chemistry. DFT calculations are valuable for predicting its electronic properties as a ligand, such as its σ-donor strength. One computational approach to quantify this is by analyzing the vibrational frequencies of related metal complexes. For instance, in complexes of the type BX₃•R₃PY (where Y=S, Se), the shift in the P-Y vibrational frequency (ν(P-Y)) upon coordination provides a measure of the B-Y bond strength and, by extension, the donor strength of the R₃PY ligand researchgate.net. Larger shifts in ν(P-Se) upon coordination are indicative of stronger σ-donation from the this compound ligand researchgate.net.

The selenium atom in this compound can participate in various non-covalent interactions, such as hydrogen bonds and halogen bonds. DFT studies have been used to model these interactions and understand their role in the supramolecular chemistry of this compound. For example, in a co-crystalline adduct of a phosphinine selenide with 1,4-diiodotetrafluorobenzene, crystallographic characterization revealed π-π stacking and F···H hydrogen bonding . Computational modeling can quantify the strength and nature of these interactions, providing insights into the crystal packing and solid-state architecture.

Ab Initio Quantum Chemical Calculations

Ab initio methods, which are based on first principles without empirical parameterization, offer a higher level of theory for studying the properties of this compound, particularly for systems where electron correlation is crucial.

While less common than DFT, ab initio calculations have been applied to study related radical species. For instance, electronic structure calculations on certain diphosphines have shown that the homolytic cleavage of the P-P bond to form two phosphinyl radicals can be energetically favorable researchgate.net. These radicals can then react with elemental selenium researchgate.net. High-level ab initio calculations are particularly useful for studying the thermodynamics and stability of such radical anions anu.edu.au. In the gas phase, alkyl halide radical anions, for example, have been shown to rearrange to form stable complexes between the alkyl radical and the halide anu.edu.au. Similar computational approaches could be employed to predict the stability and preferred geometry of the this compound radical anion, providing insights into its potential role in single-electron transfer reactions.

| Process | ΔE (kJ/mol) | Method |

|---|---|---|

| Diphosphine → 2 Phosphinyl Radicals | -11 | B3LYP/6-31+G* |

Table of Compounds

| Compound Name | Formula |

|---|---|

| This compound | (C₆H₅)₃PSe |

| Triphenylphosphine | (C₆H₅)₃P |

| 1,4-diiodotetrafluorobenzene | C₆F₄I₂ |

Mechanistic Pathways Derived from Computational Studies

Computational chemistry, particularly Density Functional Theory (DFT), has been instrumental in elucidating the mechanistic pathways of reactions involving this compound. These theoretical investigations provide a molecular-level understanding of reaction coordinates, transition states, and the energetics of competing pathways, which can be challenging to determine through experimental means alone. A significant area of focus has been the mechanism of selenium transfer from a P(V) species like this compound to a P(III) nucleophile.

Theoretical studies have explored two primary mechanistic routes for this chalcogen exchange reaction:

A Three-Membered Cyclic Transition State: This pathway involves the formation of a transient three-membered ring structure containing the two phosphorus atoms and the selenium atom.

An X-philic Attack: This mechanism is characterized by the nucleophilic attack of the P(III) compound on the selenium atom of this compound.

DFT calculations have shown that for the transfer of selenium, the mechanism involving an X-philic attack is the more probable and energetically favorable pathway. researchgate.net This is in contrast to oxygen transfer from a phosphine oxide, where a pathway involving a three-membered cyclic transition state is considered equally likely. researchgate.net

The preference for the X-philic attack in the case of selenium transfer is attributed to the nature of the phosphorus-selenium bond and the polarizability of the selenium atom. The P(III) nucleophile approaches the selenium atom, leading to the formation of a new P-Se bond while concertedly cleaving the existing P-Se bond in the this compound.

A summary of the findings from these computational studies is presented in the interactive data table below.

Table 1: Comparison of Proposed Mechanistic Pathways for Selenium Transfer

| Mechanistic Pathway | Description | Computational Finding for Selenium Transfer |

|---|---|---|

| Three-Membered Cyclic Transition State | Involves a transient ring structure with two phosphorus atoms and one selenium atom. | Less energetically favorable. |

These computational insights are crucial for understanding the reactivity of this compound as a selenium transfer agent and for the rational design of new synthetic methodologies that utilize this reactivity. researchgate.net

Applications in Advanced Materials Science and Engineering

Quantum Dot Synthesis

Triphenylphosphine (B44618) selenide (B1212193) serves as a crucial precursor in the colloidal synthesis of semiconductor nanocrystals, known as quantum dots (QDs). These materials are of immense interest due to their size-tunable optical and electronic properties.

Triphenylphosphine selenide is utilized as a source of selenium for the synthesis of II-VI and IV-VI quantum dots, such as cadmium selenide (CdSe) and lead selenide (PbSe). nih.govgoogle.com In a typical synthesis, a metal precursor is reacted with the selenium source at high temperatures. For instance, studies have investigated the reaction between high-purity this compound and lead oleate (B1233923) at 120 °C to produce PbSe quantum dots. nih.gov The compound's ability to controllably release selenium upon thermal decomposition makes it a valuable reagent in the production of these nanocrystalline materials. wikipedia.orgrsc.org

The crystallographic phase of quantum dots, such as the distinction between the hexagonal wurtzite and cubic zinc blende structures in CdSe, is a critical factor that governs their electronic and optical properties. aps.orgaps.org This internal lattice structure influences the energy levels and the fine structure of the band-edge exciton. aps.orgmdpi.com Research indicates that for materials like CdSe, the final crystal phase can be determined by the chemistry of the nanocrystal surface, where anion-rich surfaces tend to favor the zinc blende structure and cation-rich surfaces prefer the wurtzite phase. rsc.org While the choice of precursors is a key part of the synthesis, the specific role of this compound in directing the formation of a particular crystallographic phase over another is not extensively detailed in current research.

Research into the reaction mechanisms of quantum dot synthesis has revealed a surprising aspect regarding the reactivity of tertiary phosphine (B1218219) selenides. Studies involving high-purity this compound have shown that it is remarkably unreactive with metal carboxylate precursors on its own. nih.gov The nucleation of quantum dots, which is the initial formation of the nanocrystals, is not initiated by the pure tertiary phosphine selenide itself. Instead, it is small quantities of secondary phosphine impurities within the precursor that are responsible for initiating the reaction and forming the QD nuclei. nih.gov This discovery explains historical issues with poor conversion yields and reproducibility in QD syntheses, as the low concentration of these essential impurities becomes the limiting factor. nih.gov When secondary phosphine chalcogenides are used stoichiometrically, quantum dot yields can increase to nearly quantitative levels. nih.gov

Development of Functional Electronic Materials

Beyond quantum dots, this compound is instrumental in creating functional materials designed for advanced electronic applications, particularly in energy storage and conductive polymers.

This compound has been successfully developed as a high-potential organic cathode material for dual-ion zinc batteries (Zn‖TP-Se). acs.org By incorporating the selenium active site within the stable triphenylphosphine molecular structure, which contains strong electron-withdrawing groups, a high-performance cathode is realized. acs.org These batteries operate through a Zn²⁺/trifluoromethanesulfonate (OTF⁻) hosting mechanism, enabling a (TP-Se)⁻ to (TP-Se)⁰ to (TP-Se)⁺ conversion. acs.org The resulting battery exhibits performance characteristics that are highly attractive for energy storage applications. acs.org It has also been investigated as a cathode material in aluminum-ion batteries, where it shows a strong tendency to interact with AlCl₂⁺ cations during the redox process. researchgate.netacs.org

The table below summarizes the key performance metrics of the dual-ion Zn‖TP-Se battery system. acs.org

| Performance Metric | Value |

| Discharge Plateau | 1.96 V |

| Cycling Stability | 85.3% capacity retention after 4,300 cycles |

| Rate Performance | Delivers remarkable performance at varied rates |

This data is based on research findings for a dual-ion zinc battery using a this compound organic cathode. acs.org

This compound contributes to the creation of conductive polymers and other materials with specialized electronic properties. chemimpex.com It functions as an efficient selenium-transferring reagent, enabling the conversion of organophosphorus compounds into their phosphoroselenoate derivatives. rsc.org This capability allows for the precise incorporation of selenium into larger molecular frameworks. By introducing selenium into polymer backbones, it is possible to tailor their electronic structure and enhance their conductivity. This approach is valuable for developing advanced materials for electronics and energy applications where specific conductive properties are required. chemimpex.com

Potential in Photovoltaic Cell Fabrication

While not extensively utilized directly in commercial photovoltaic cell fabrication, this compound and analogous organophosphine selenides serve as important selenium precursors in the synthesis of semiconductor nanocrystals, or quantum dots, which are at the forefront of next-generation solar cell technologies. The primary role of these compounds is to provide a reactive and controllable source of selenium for the formation of metal selenide quantum dots, such as cadmium selenide (CdSe), a material widely studied for its application in quantum dot solar cells.

Research into the nucleation and growth of quantum dots has revealed nuances in the reactivity of phosphine selenide precursors. Studies have shown that highly pure tertiary phosphine selenides, including this compound, can be surprisingly unreactive with metal carboxylate precursors under typical synthesis conditions. nih.gov Instead, the reactivity and subsequent formation of quantum dots are often attributed to the presence of secondary phosphine impurities in commercially available tertiary phosphine reagents. nih.gov For instance, the common selenium precursor trioctylphosphine (B1581425) selenide (TOPSe) relies on these impurities to facilitate the nucleation of quantum dots. nih.gov When secondary phosphine chalcogenides like diphenylphosphine (B32561) selenide are used stoichiometrically, the conversion yields to quantum dots can approach quantitative levels. nih.gov

The general mechanism involves the reaction of the phosphine selenide with a metal precursor, such as cadmium oleate, at elevated temperatures to form cadmium selenide nanocrystals. The size of these quantum dots, which dictates their optoelectronic properties, can be controlled by manipulating reaction parameters like temperature and time. instructables.comwisc.edu The ability to tune the bandgap of these quantum dots allows for the absorption of a broader range of the solar spectrum, a key factor in enhancing solar cell efficiency.

Although direct large-scale application of this compound in photovoltaic manufacturing is not established, its role as a model reagent in foundational studies of quantum dot synthesis underscores its importance in the development of advanced materials for solar energy conversion. The principle of using phosphine selenides as selenium-transfer reagents remains a fundamental concept in the colloidal synthesis of high-quality semiconductor nanocrystals for photovoltaic applications. rsc.org

Flux-Assisted Synthesis of Solid-State Materials

Triphenylphosphine, which readily forms this compound in the presence of selenium, has emerged as a reactive flux for the synthesis of solid-state materials at significantly lower temperatures than conventional high-temperature methods. This approach is particularly valuable for producing materials that are metastable or decompose at the high temperatures typically required for solid-state reactions. The molten triphenylphosphine acts as a solvent, facilitating the diffusion of reactants and enabling reactions to proceed at a faster rate and at lower temperatures.

A key aspect of this process is the in-situ formation of a triphenylphosphine-selenium adduct, which is essentially this compound. This adduct plays a crucial role in the reaction by altering the chemical potential of selenium, thereby influencing the thermodynamics and kinetics of the reaction. This flux-assisted method has been successfully employed in the synthesis of various chalcogenide materials, demonstrating its potential for accessing novel phases and compositions.

Enabling Access to Low-Temperature Phases

Traditional solid-state synthesis often requires high temperatures (often exceeding 1000 °C) to overcome kinetic barriers and facilitate the diffusion of atoms in a solid lattice. However, many functional materials have desirable properties in phases that are only stable at lower temperatures. The use of triphenylphosphine as a reactive flux provides a synthetic route to these low-temperature phases.

A prominent example is the synthesis of superconducting iron selenide (FeSe). The superconducting β-phase of FeSe is typically synthesized at high temperatures. However, researchers have demonstrated that by using a molten triphenylphosphine flux, superconducting FeSe can be synthesized at temperatures as low as 325 °C. In this process, triphenylphosphine reacts with elemental selenium to form a PPh₃-Se adduct (this compound). This adduct serves to reduce the chemical potential of selenium, making the formation of FeSe thermodynamically favorable at a lower temperature. The molten flux also enhances the mobility of the reactants, promoting the reaction between iron and selenium. This technique represents a significant advancement in the synthesis of materials that are otherwise inaccessible or difficult to obtain through conventional high-temperature methods.

Control over Stoichiometry and Phase Purity in Inorganic Syntheses

Maintaining precise control over stoichiometry and achieving high phase purity are critical challenges in inorganic synthesis, as minor deviations can drastically alter the properties of the final material. The use of a triphenylphosphine flux offers a degree of control that can be difficult to achieve in conventional solid-state reactions.

In the synthesis of iron selenide, the formation of the triphenylphosphine-selenium adduct is key to this control. By sequestering elemental selenium into the adduct, the flux effectively modulates the activity of selenium in the reaction mixture. This allows for a more controlled reaction with iron, leading to the formation of the desired stoichiometric phase of FeSe with high purity. The ability to tune the concentration of triphenylphosphine provides a handle to systematically vary the chemical potential of selenium, thereby influencing the phase space of the Fe-Se system. This level of control is instrumental in preventing the formation of undesired, off-stoichiometric phases or impurities that can be detrimental to the material's properties, such as superconductivity. The reactive yet poorly-solvating nature of the triphenylphosphine flux allows for the synthesis of crystalline, phase-pure materials, demonstrating its utility in the rational design and synthesis of advanced solid-state compounds.

Comparative Studies and Analogous Phosphine Chalcogenides

Structural and Electronic Comparisons with Triphenylphosphine (B44618) Oxide and Sulfide (B99878)